molecular formula C9H5BrF3NO B12847863 3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile

3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B12847863
M. Wt: 280.04 g/mol
InChI Key: IFVKVPFYDLOBJK-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3NO It is a derivative of benzonitrile, featuring a bromine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Nitrile Formation: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide (CuCN).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the nitrile group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as aldehydes, alcohols, or amines.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the aryl bromide with a boronic acid derivative.

Scientific Research Applications

3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can act as a bioisostere for carboxylic acids or amides, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the bromine and methoxy groups.

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but has a fluorine atom instead of a bromine atom.

    4-Bromo-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methoxy group.

Uniqueness

3-Bromo-2-methoxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (bromine, methoxy, and trifluoromethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H5BrF3NO

Molecular Weight

280.04 g/mol

IUPAC Name

3-bromo-2-methoxy-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5BrF3NO/c1-15-8-5(4-14)6(9(11,12)13)2-3-7(8)10/h2-3H,1H3

InChI Key

IFVKVPFYDLOBJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)C(F)(F)F)Br

Origin of Product

United States

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